1,3-Benzothiazole-2,6-dicarboxylic acid
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Overview
Description
1,3-Benzothiazole-2,6-dicarboxylic acid is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two carboxylic acid groups at the 2 and 6 positions of the benzothiazole ring. Benzothiazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole-2,6-dicarboxylic acid can be synthesized through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with phthalic anhydride under acidic conditions to form the benzothiazole ring, followed by oxidation to introduce the carboxylic acid groups . Another approach is the cyclization of o-aminothiobenzoic acid derivatives with appropriate reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
1,3-Benzothiazole-2,6-dicarboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-benzothiazole-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as dihydroorotase and DNA gyrase, leading to antimicrobial effects. The compound’s ability to interfere with cellular processes makes it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound without carboxylic acid groups.
2-Mercaptobenzothiazole: Contains a thiol group instead of carboxylic acids.
6-Nitrobenzothiazole: Substituted with a nitro group at the 6 position.
Uniqueness
1,3-Benzothiazole-2,6-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its diverse applications in research and industry .
Properties
CAS No. |
22514-81-4 |
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Molecular Formula |
C9H5NO4S |
Molecular Weight |
223.21 g/mol |
IUPAC Name |
1,3-benzothiazole-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H5NO4S/c11-8(12)4-1-2-5-6(3-4)15-7(10-5)9(13)14/h1-3H,(H,11,12)(H,13,14) |
InChI Key |
XUCKXMYEMAOJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)C(=O)O |
Origin of Product |
United States |
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